![molecular formula C16H17ClN4O2 B252246 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide, also known as CPP-ACP, is a compound that has been widely used in scientific research for its various applications. This compound is a derivative of pyrazine, which is a heterocyclic organic compound with a nitrogen atom in the ring. CPP-ACP has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mecanismo De Acción

The mechanism of action of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions, which enhances the remineralization of enamel and dentin. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.

Biochemical and Physiological Effects:

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the enhancement of remineralization, the reduction of demineralization, the inhibition of cariogenic bacteria, the enhancement of bone mineralization, and the reduction of bone resorption. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the study of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide, including the development of new synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in other fields, such as medicine and agriculture, and the evaluation of its safety and toxicity. Further research is also needed to optimize the use of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide in dentistry and to develop new formulations for its delivery.

Métodos De Síntesis

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide can be synthesized using different methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. In the solid-phase synthesis method, the compound is synthesized on a solid support, while in the solution-phase synthesis method, the compound is synthesized in a solution. The microwave-assisted synthesis method involves the use of microwaves to speed up the reaction. The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide involves the reaction of 4-chlorophenylacetic acid with propylamine and pyrazine-2-carboxylic acid, followed by the acetylation of the amine group using acetic anhydride. The final product is obtained by recrystallization of the crude product.

Aplicaciones Científicas De Investigación

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been widely used in scientific research for its various applications. One of the main applications of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide is in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has been shown to enhance the remineralization of enamel and dentin, reduce the demineralization of enamel, and inhibit the growth of cariogenic bacteria. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide has also been studied for its potential application in the treatment of osteoporosis, as it has been shown to enhance bone mineralization and reduce bone resorption.

Propiedades

Fórmula molecular |

C16H17ClN4O2 |

|---|---|

Peso molecular |

332.78 g/mol |

Nombre IUPAC |

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-4-2-12(3-5-13)10-15(22)20-6-1-7-21-16(23)14-11-18-8-9-19-14/h2-5,8-9,11H,1,6-7,10H2,(H,20,22)(H,21,23) |

Clave InChI |

KUJLOFJFEAPEAV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |

SMILES canónico |

C1=CC(=CC=C1CC(=O)NCCCNC(=O)C2=NC=CN=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252165.png)

![N-{3-[(pyridin-3-ylcarbonyl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B252244.png)

![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)

![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)

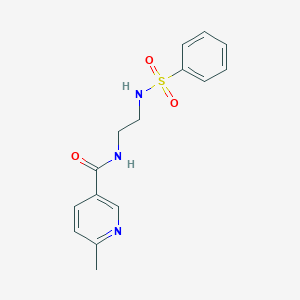

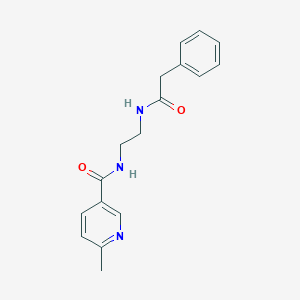

![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)

![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)

![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)

![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)

![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)